Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-3-cyclohexylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHNGKVNHBPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856571-03-4 | |
| Record name | ethyl 2-amino-3-cyclohexylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of 2-amino-3-cyclohexylpropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is a chemical compound with an ethyl ester group, an amino group, and a cyclohexyl substituent. Its molecular formula is , and it has a molecular weight of approximately 234.75 g/mol. The compound typically comes as a hydrochloride salt to increase its water solubility, making it useful for medicinal chemistry and pharmacology.
Pharmaceutical Development
This compound serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
Synthesis Synthesis of this compound can be achieved through multiple steps that allow for the incorporation of the cyclohexyl group while maintaining the amino acid structure.
Analogues
Several compounds share structural similarities with this compound:
- Ethyl 2-amino-3-methylbutanoate hydrochloride has a methyl substituent and enhanced metabolic stability.
- Ethyl 2-amino-4-methylpentanoate hydrochloride has an additional methyl group and broader pharmacological activity.
- Methyl 2-amino-3-cyclopropylpropanoate hydrochloride has a cyclopropyl group and a distinct interaction profile.
This compound has a unique cyclohexyl structure, which may confer specific biological activities not present in other similar compounds, making it an interesting candidate for further research in medicinal chemistry.
Safety
this compound is harmful if swallowed and causes skin irritation .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Cyclohexyl group | Potential neuroprotective effects |
| Ethyl 2-amino-3-methylbutanoate hydrochloride | Methyl substituent | Enhanced metabolic stability |
| Ethyl 2-amino-4-methylpentanoate hydrochloride | Additional methyl group | Broader pharmacological activity |
| Methyl 2-amino-3-cyclopropylpropanoate hydrochloride | Cyclopropyl group | Distinct interaction profile |
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its cyclohexyl group, which distinguishes it from other amino acid esters. Key analogues include:
| Compound | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Ethyl 2-amino-3-cyclohexylpropanoate HCl | Cyclohexyl (β-position) | Not explicitly stated | Not provided | High lipophilicity due to cyclohexane |
| Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate HCl | 3,5-Dichlorophenyl (β-position) | Not provided | Not provided | Enhanced electron-withdrawing effects |
| Ethyl 2-amino-3-methoxypropanoate HCl | Methoxy (β-position) | C₆H₁₃ClNO₃ | ~181.66 | Increased polarity, reduced steric bulk |
| Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate HCl | Ethoxy-sulfanyl (β-position) | C₉H₁₈ClNO₄S | 271.76 | Thioether linkage, potential redox activity |
| 2-(Diethylamino)ethyl 3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate HCl | Cyclohexenyl, phenyl (β-position) | C₂₁H₃₁ClNO₃ | 345.48 | Tertiary amine, dual hydrophobic groups |
Key Observations :
- Cyclohexyl vs.
- Polar vs. Nonpolar Substituents: Methoxy or sulfanyl groups introduce polarity, enhancing solubility in hydrophilic matrices but diminishing stability in nonpolar environments .
- Steric Effects : Bulky substituents (e.g., cyclohexenyl-phenyl) may hinder enzymatic or chemical reactivity, as seen in hindered ester hydrolysis rates .
Physicochemical Properties
- Solubility: Ethyl 2-amino-3-cyclohexylpropanoate HCl is likely sparingly soluble in water due to its cyclohexyl group, whereas methoxy or sulfanyl derivatives exhibit better aqueous solubility .
- Stability : Hydrochloride salts generally enhance stability, but the cyclohexyl group may reduce susceptibility to oxidative degradation compared to unsaturated analogues (e.g., cyclohexenyl derivatives) .
Spectral and Analytical Data
- 1H NMR: While direct data for the target compound are absent, analogues like methyl 1-(methylamino)cyclohexanecarboxylate HCl show characteristic cyclohexane multiplet signals (δ 1.65–2.29 ppm) and amino proton broadening .
- Mass Spectrometry: Ethyl 2-amino-3-methoxypropanoate HCl (MW ~181.66) and sulfanyl variants (MW 271.76) provide reference benchmarks for fragmentation patterns .
Biological Activity
Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and a cyclohexyl substituent, contributing to its distinct biological properties. The molecular formula is , with a molecular weight of approximately 234.75 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in pharmacology and medicinal chemistry .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects depending on the target pathway involved .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Modulation : By binding to specific receptors, it could influence signaling pathways related to various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Antiviral Activity : Investigations have shown that compounds structurally similar to this compound can inhibit viral replication, particularly against noroviruses .
- Cytotoxicity : In vitro studies are necessary to assess the cytotoxic effects of this compound on various cell lines, which can provide insights into its safety profile .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Potential effects on neuronal health | |
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Varies across different cell lines |
Case Study: Antiviral Properties
A study focused on the inhibition of the norovirus enzyme NV 3CLpro demonstrated that compounds related to this compound displayed significant antiviral potency in enzyme and cell-based assays. This suggests a promising avenue for developing antiviral therapies targeting noroviruses .
Case Study: Neuroprotection
Another investigation explored the neuroprotective effects of similar cyclohexyl-containing compounds. Results indicated that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their potential therapeutic applications in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride with high enantiomeric purity?
- Methodology : Optimize stereoselective synthesis using chiral auxiliaries or catalytic asymmetric hydrogenation. For example, L-Cysteine ethyl ester hydrochloride synthesis (≥98% purity) employs solution-phase peptide synthesis techniques, which can be adapted by introducing cyclohexyl groups via reductive amination or alkylation . Reaction conditions (e.g., anhydrous solvents, controlled pH) and chiral HPLC validation (e.g., using C18 columns with polar ionic mobile phases) are critical for enantiomeric excess (ee) determination .
Q. How should researchers assess the chemical stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies per ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (210–254 nm) for hydrolytic byproducts (e.g., free amino acid or ester cleavage products). Evidence from hydrochloride salts (e.g., 2-Amino-2-methyl-3-phenylpropanoic acid HCl) suggests sensitivity to moisture; thus, storage in desiccated environments (-20°C, argon atmosphere) is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
